molecular formula C21H22N2O B8385109 5,6-Diphenyl-2-(5-hydroxypentan-1-yl)pyrazine

5,6-Diphenyl-2-(5-hydroxypentan-1-yl)pyrazine

Cat. No. B8385109
M. Wt: 318.4 g/mol
InChI Key: XQHOUQDHPQCBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diphenyl-2-(5-hydroxypentan-1-yl)pyrazine is a useful research compound. Its molecular formula is C21H22N2O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

5-(5,6-diphenylpyrazin-2-yl)pentan-1-ol

InChI

InChI=1S/C21H22N2O/c24-15-9-3-8-14-19-16-22-20(17-10-4-1-5-11-17)21(23-19)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,24H,3,8-9,14-15H2

InChI Key

XQHOUQDHPQCBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)CCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 400 mg of 5,6-diphenyl-2-(5-hydroxy-1-pentyn-1-yl)pyrazine in 20 ml of ethanol, 80 mg of 5% palladium-carbon was added and the mixture was hydrogenated at 30° C. for 5 hours. After 40 mg of 5% palladium-carbon was further added, hydrogenation was continued for one hour. The catalyst was removed by filtering the reaction solution through celite and the filtrate was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain 398 mg of the desired compound as a yellow oily substance.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Reaction Step Two

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